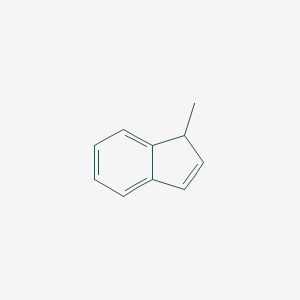










|
REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].C1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)C=C1.IC>C1(C)C=CC=CC=1.C1COCC1>[CH3:4][CH:3]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:1]=[CH:2]1
|


|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
45 g
|
|
Type
|
reactant
|
|
Smiles
|
C1C=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
99.4 g
|
|
Type
|
reactant
|
|
Smiles
|
IC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred for a further hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
Thereafter, it was again cooled to 0° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
After warming up to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
DISTILLATION
|
|
Details
|
The solvents were distilled off on a rotary evaporator at a bath temperature of 40° C. and 100 mbar
|
|
Type
|
EXTRACTION
|
|
Details
|
The black residue was extracted
|
|
Type
|
STIRRING
|
|
Details
|
by shaking three times with 200 ml of pentane each time
|
|
Type
|
CUSTOM
|
|
Details
|
After concentration of the combined pentane fractions on a rotary evaporator
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1C=CC2=CC=CC=C12
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.22 mol | |
| AMOUNT: MASS | 28.6 g | |
| YIELD: PERCENTYIELD | 63% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |